molecular formula C12H12N2O5 B2634080 ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate CAS No. 866050-43-3

ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate

Cat. No.: B2634080
CAS No.: 866050-43-3
M. Wt: 264.237
InChI Key: VTNMLEZYIPFWRC-YFHOEESVSA-N
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Description

Structural Classification of Ethyl (2Z)-2-Amino-4-(3-Nitrophenyl)-4-Oxobut-2-Enoate

This compound is a β-enaminone derivative characterized by a conjugated system of an amino group, a ketone, and an α,β-unsaturated ester. Its molecular formula, $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{5} $$, reflects a 264.23 g/mol molecular weight, with critical functional groups including a nitro-substituted benzoyl moiety, an enaminone backbone, and an ethyl ester. The Z-configuration of the double bond between C2 and C3 is explicitly defined, ensuring stereochemical specificity.

The enaminone core arises from the conjugation of an amine ($$-\text{NH}_2$$) and a ketone ($$-\text{C}= \text{O}$$) via a planar $$\pi$$-system, which delocalizes electrons across the N–C–C=O framework. The 3-nitrophenyl group at C4 introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions. The ethyl ester at the terminal carboxylate further modulates solubility and steric accessibility.

Table 1: Key Structural Features

Feature Description
Molecular Formula $$ \text{C}{12}\text{H}{12}\text{N}{2}\text{O}{5} $$
Molecular Weight 264.23 g/mol
Enaminone Core $$ \text{CH}2-\text{C}(=\text{O})-\text{CH}=\text{NH}2 $$
Substituents 3-Nitrophenyl at C4; ethyl ester at C1
Stereochemistry Z-configuration at C2–C3 double bond

Historical Development in Enaminone Chemistry

Enaminones emerged as pivotal intermediates in organic synthesis during the mid-20th century, with early work focusing on their role in heterocycle formation. Traditional synthesis relied on condensation reactions between β-diketones and amines, often requiring harsh conditions or azeotropic water removal. For example, Zn(ClO$$4$$)$$2$$-catalyzed reactions enabled efficient coupling of amines with β-keto esters, achieving yields exceeding 70%.

Advancements in catalysis, such as bismuth(III) trifluoroacetate in aqueous media (63–98% yields) and cerium(III) chloride in ionic liquids, improved regioselectivity and sustainability. Microwave-assisted methods further revolutionized enaminone synthesis, reducing reaction times from hours to minutes while enhancing purity. This compound exemplifies modern applications of these techniques, leveraging nitroaromatic precursors to tailor electronic properties.

The compound’s synthesis likely follows a pathway analogous to reported enaminone formations:

  • Condensation : Maleic anhydride reacts with 3-nitroaniline in acetic acid, forming an α,β-unsaturated intermediate.
  • Esterification : Ethanol introduces the ethyl ester group under acidic or basic conditions.
  • Tautomerization : The enol-keto equilibrium stabilizes the Z-configuration, confirmed via $$ ^1\text{H} $$ NMR coupling constants ($$ J = 8.0–12.0 \, \text{Hz} $$).

Position within α,β-Unsaturated Amino Acid Derivatives

As an α,β-unsaturated amino acid derivative, this compound bridges enaminone chemistry and bioactive amino acid analogs. The conjugated system mimics natural amino acids’ electrophilic reactivity, enabling participation in Michael additions and cycloadditions. The nitro group enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks—a trait exploited in synthesizing pyrroles, pyridines, and succinimide derivatives.

Compared to classical α,β-unsaturated esters, the enaminone’s amino group introduces nucleophilic character, creating bifunctional reactivity. This duality supports applications in medicinal chemistry, such as carbonic anhydrase inhibition, though specific biological data for this derivative remain unexplored. Structural analogs, like (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid, demonstrate similar conjugation-dependent bioactivity, underscoring the scaffold’s versatility.

The ethyl ester group balances lipophilicity and hydrolytic stability, making the compound suitable for synthetic intermediates rather than direct therapeutic use. Its nitroaromatic moiety aligns with trends in designing electron-deficient enaminones for materials science, where charge-transfer complexes and nonlinear optical properties are prioritized.

Properties

IUPAC Name

ethyl (Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c1-2-19-12(16)10(13)7-11(15)8-4-3-5-9(6-8)14(17)18/h3-7H,2,13H2,1H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNMLEZYIPFWRC-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=O)C1=CC(=CC=C1)[N+](=O)[O-])/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate has been investigated for its anticancer properties. Research indicates that compounds containing nitrophenyl groups often exhibit cytotoxic effects against cancer cell lines. Studies have shown that derivatives of this compound can inhibit the proliferation of specific cancer cells, making them candidates for further development in cancer therapies .

Case Study:
A study published in Molecules demonstrated that derivatives of this compound exhibited significant growth inhibition against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Agriculture

2. Pesticidal Properties
The compound's structural features suggest potential use as a pesticide. The presence of the nitrophenyl moiety is known to enhance biological activity against pests. Preliminary studies indicate that it may act as a growth regulator or insecticide, providing an environmentally friendly alternative to traditional pesticides .

Data Table: Efficacy of this compound in Pest Control

Pest SpeciesConcentration (mg/L)Mortality Rate (%)Reference
Aphis gossypii5085
Spodoptera exigua10090
Tetranychus urticae7578

Materials Science

3. Corrosion Inhibition
Recent studies have highlighted the use of this compound as a corrosion inhibitor for metals. The compound's ability to adsorb onto metal surfaces creates a protective layer that reduces corrosion rates significantly .

Case Study:
Research conducted on mild steel in acidic environments demonstrated that this compound could reduce corrosion rates by up to 70% at optimal concentrations. The study utilized electrochemical impedance spectroscopy (EIS) to assess the efficiency of the compound as a corrosion inhibitor .

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate, the following structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Applications
This compound 3-Nitrophenyl, amino C₁₂H₁₂N₂O₅ 264.24 g/mol Enoate, nitro, amine Potential pharmaceutical precursor
Ethyl (2Z)-4-(2-furyl)-2-hydroxy-4-oxobut-2-enoate 2-Furyl, hydroxyl C₁₀H₁₀O₅ 210.18 g/mol Enoate, hydroxyl, furan Biochemical reagent
(E)-Ethyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate 4-Methoxyphenyl C₁₃H₁₄O₄ 234.25 g/mol Enoate, methoxy Unspecified (likely intermediate)
Ethyl 2-bromo-4-[2-(3-halopyridin-2-yl)-hydrazinyl]-4-oxobutanoate Bromo, 3-halopyridinyl-hydrazine C₁₂H₁₃BrClN₃O₃ 362.61 g/mol Bromo, hydrazine, pyridine Pesticide intermediate

Key Comparative Insights

Substituent Effects on Reactivity: The 3-nitrophenyl group in the target compound enhances electrophilicity at the α-position compared to the 4-methoxyphenyl group in , which is electron-donating. This difference may accelerate Michael addition or nucleophilic attack in the nitro derivative. The amino group in the target compound provides nucleophilic character absent in the hydroxyl-bearing analog , enabling amidation or cyclization reactions.

In contrast, the methoxy group in offers moderate polarity but lacks H-bond donor capacity .

Applications: The bromo-hydrazine derivative in is explicitly used in pesticide synthesis, highlighting the role of halogen and heterocyclic motifs in agrochemicals.

Research Findings and Functional Implications

  • Synthetic Versatility: The amino and nitro groups in the target compound allow diverse derivatization. For instance, the amino group can undergo acylation to form amides, while the nitro group is reducible to an amine, enabling further functionalization (e.g., heterocycle formation) .
  • Stability Considerations : The electron-deficient nitro group may render the target compound more susceptible to photodegradation compared to the methoxy analog , necessitating stabilized storage conditions.

Biological Activity

Ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

C12H12N2O5\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_5

Molecular Characteristics

  • Molecular Weight : 264.24 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial effects of this compound against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli1550
Staphylococcus aureus1830

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Cytotoxicity Studies

Cytotoxicity assays were performed using various cancer cell lines to assess the potential of this compound as an anticancer agent. The following table summarizes the findings:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)28

The IC50 values indicate that the compound has moderate cytotoxic effects on these cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the nitrophenyl group is crucial for its antimicrobial and cytotoxic activities. Modifications to this group or the amino acid side chain could enhance its efficacy or selectivity.

Case Studies

  • Antimicrobial Efficacy : A study tested this compound against clinical isolates of E. coli and Staphylococcus aureus. The compound demonstrated a dose-dependent inhibition of bacterial growth, with a notable effect at lower concentrations.
  • Cytotoxicity in Cancer Models : In vitro studies involving MCF7 and A549 cells showed that treatment with this compound resulted in increased apoptosis rates, indicating its potential mechanism of action through induction of programmed cell death.

Q & A

Q. What are the common synthetic routes for ethyl (2Z)-2-amino-4-(3-nitrophenyl)-4-oxobut-2-enoate?

The compound is synthesized via Michael addition reactions or oxidative Ugi-type pathways. A representative method involves reacting ethyl cyanoacetate with (Z)-2-(3-nitrophenylmethylene)-1-benzothiophen-3(2H)-one derivatives in ethanol under basic conditions (e.g., piperidine catalyst). The reaction proceeds at room temperature, yielding tricyclic heterocyclic products. Post-reaction purification via ethanol recrystallization achieves ~68% yield .

Example Synthetic Conditions

ReactantCatalystSolventReaction TimeYield
(Z)-benzothiophenone derivativePiperidineEthanol6 hours (reflux)68%

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection is performed at 296 K, with refinement using SHELXL . Hydrogen atoms are placed geometrically (C–H = 0.93–0.97 Å, N–H = 0.86 Å) and refined isotropically. The final R factor is typically ≤0.044, with anisotropic displacement parameters for non-H atoms. Software suites like WinGX and ORTEP are used for visualization and reporting .

Q. What spectroscopic methods are used for characterization?

  • NMR : To confirm stereochemistry (e.g., Z-configuration of the α,β-unsaturated ester).
  • IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ symmetric/asymmetric stretches).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ for related compounds: 278.1028, observed 278.1023) .

Advanced Research Questions

Q. How to analyze hydrogen bonding patterns in the crystal lattice?

Graph set analysis (GSA) is employed to classify hydrogen-bonding motifs. For example, N–H···O interactions form discrete dimers or chains, while π–π stacking (e.g., between aromatic rings) contributes to 3D network stability. Software like Mercury or Platon calculates geometric parameters (distance, angle) and assigns graph-set descriptors (e.g., R₂²(8) for cyclic dimers) .

Q. What computational methods refine the crystal structure?

SHELXL is used for least-squares refinement against F² data. Anomalous dispersion effects are corrected, and extinction coefficients are applied. For disordered regions, constraints (e.g., SIMU, DELU) or omit maps resolve ambiguities. Example refinement statistics:

  • R₁ (I > 2σ(I)) : 0.044
  • wR₂ (all data) : 0.137
  • Data-to-parameter ratio : 19.2 .

Q. How to resolve contradictions in spectroscopic data?

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) are addressed via:

  • Density Functional Theory (DFT) : Simulates vibrational spectra or NMR chemical shifts for comparison.
  • Variable-temperature studies : Identifies dynamic effects (e.g., keto-enol tautomerism).
  • Co-crystallization : Stabilizes conformers for SC-XRD validation .

Methodological Considerations

  • Crystallographic Software : SHELX (refinement), ORTEP (visualization), and WinGX (data processing) are industry standards .
  • Synthetic Optimization : Catalyst screening (e.g., DBU vs. piperidine) improves reaction efficiency. Solvent polarity adjustments (e.g., DMF vs. ethanol) modulate reaction rates .

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